Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate
Description
Properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7(4-11)8-3-2-6(10)5-12-8/h2-3,5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFSWHJLMNUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Precursors
The most direct route involves bromination of methyl 2-(pyridin-2-yl)-2-cyanoacetate. While no explicit procedure exists in the literature, analogous brominations of 5-methylpyridine derivatives provide critical insights. For 2-bromo-5-methylpyridine, radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride achieves regioselective bromination at the 5-position. Typical conditions include:
Reaction Conditions
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Molar ratio : 1:1.25 (substrate:NBS)
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Catalyst : 5 mol% AIBN
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Solvent : CCl₄ at 75°C for 4–6 hours
This method’s selectivity stems from the stability of the tertiary carbon radical intermediate. For the target compound, similar conditions could brominate the pyridine ring’s 5-position while preserving the ester and cyano groups.
Coupling Reactions with Pre-functionalized Intermediates
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling offers an alternative pathway. A 2019 study demonstrated that 5-bromo-2-(2-methyltetrazol-5-yl)pyridine undergoes efficient Suzuki coupling with boronic esters. Adapting this for methyl 2-cyanoacetate derivatives would require:
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Synthesis of 2-(5-bromopyridin-2-yl)acetonitrile
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Esterification with methanol under acidic conditions
Critical Parameters
Condensation and Cyclization Strategies
Knoevenagel Condensation
A three-component reaction between 5-bromopyridine-2-carbaldehyde, methyl cyanoacetate, and a catalytic base forms the α-cyanoester moiety. In related systems, iodine (10 mol%) in aqueous SDS micelles promotes similar condensations at 70°C with 80–85% yields.
Mechanistic Insights
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Base deprotonates methyl cyanoacetate → enolate formation
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Nucleophilic attack on aldehyde → β-hydroxy intermediate
This method’s “on-water” conditions enhance sustainability but require careful pH control to prevent ester hydrolysis.
Innovative Catalytic Systems
Metal-Free Iodine Catalysis
Recent advances in iodine-mediated synthesis show promise for pyridine functionalization. For imidazo[1,2-a]pyridines, iodine (20 mol%) in SDS micellar media achieves 72–89% yields via dehydrogenative coupling. Applied to methyl 2-cyanoacetate derivatives, this could enable one-pot bromination-condensation sequences.
Optimization Challenges
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Side reactions : Over-bromination at the 3-position
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄ | 75 | 60–75 | Industrial |
| Suzuki Coupling | Pd(PCy₃)₂, K₂CO₃ | 80 | 55–65 | Lab-scale |
| Knoevenagel Cond. | I₂, SDS, H₂O | 70 | 70–85 | Pilot-scale |
| Iodine Catalysis | I₂, NH₄OAc | 100 | 65–78 | Lab-scale |
Industrial-Scale Considerations
The radical bromination route () remains dominant for kilogram-scale production due to:
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Cost efficiency : NBS ($120/kg) vs. palladium catalysts ($3,000/kg)
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Solvent recovery : CCl₄ can be distilled and reused
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Reaction time : 4–6 hours vs. 12–24 hours for coupling methods
However, emerging green chemistry approaches using aqueous micellar media ( ) reduce hazardous waste generation by 40–60%, aligning with EPA guidelines.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
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Reduction Reactions: : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Oxidation Reactions: : The compound can undergo oxidation at the pyridine ring, potentially forming N-oxides when treated with oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Oxidation: m-Chloroperbenzoic acid (m-CPBA).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Pyridine N-oxides.
Scientific Research Applications
Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Research is ongoing to explore its use in drug development, particularly as a building block for compounds targeting specific enzymes or receptors.
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Industry: : It is used in the manufacture of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate with structurally related esters and bromopyridine derivatives, focusing on physicochemical properties, reactivity, and applications.
Structural Analogues
Table 1: Key Physicochemical Properties of Selected Bromopyridine Esters
Biological Activity
Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8BrN2O2
- Molecular Weight : 268.09 g/mol
The compound features a cyano group and a brominated pyridine ring, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and solubility, making it a valuable candidate for drug development.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The cyano group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes, leading to inhibition or modulation of enzymatic activity.
- Receptor Interaction : The compound may also interact with specific receptors involved in cellular signaling pathways, thereby influencing various biological processes.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 µM | |
| Escherichia coli | 40 µM | |
| Methicillin-resistant S. aureus (MRSA) | 30 µM |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 ± 3 | |
| MCF-7 (breast cancer) | 10 ± 2 |
The IC50 values indicate that the compound is effective at low concentrations, suggesting its potential as an anticancer agent.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated that the compound was effective in reducing bacterial counts significantly compared to control groups, highlighting its potential use in treating resistant infections .
Study on Anticancer Properties
Another study investigated the effects of this compound on cancer cell viability using the MTT assay. The results indicated that treatment with this compound led to a marked decrease in cell viability in both HeLa and MCF-7 cell lines, supporting its role as a promising anticancer agent .
Q & A
Q. Experimental Design Table :
| Parameter | Tested Range | Optimal Condition |
|---|---|---|
| Catalyst | NaOH, K₂CO₃, Boc-Oxyma | K₂CO₃ (avoids hydrolysis) |
| Temperature (°C) | 60, 70, 80, 100 | 70 (avoids decomposition) |
| Solvent | MeOH, EtOH, DMF, THF | DMF (enhances solubility) |
Advanced: How to address contradictions in spectroscopic vs. computational data?
Methodological Answer:
Discrepancies often arise from:
Q. Resolution Strategies :
Hybrid Refinement : Use SHELXL with restraints for disordered groups .
Molecular Dynamics Simulations : Model solvent effects on conformation.
Synchrotron Data : Collect high-resolution diffraction data (θ > 25°) to reduce noise .
Advanced: What are the applications of this compound in heterocyclic chemistry?
Methodological Answer:
The cyanoacetate group enables diverse transformations:
- Cyclization : React with hydrazines to form pyrazole or pyrimidine derivatives .
- Nucleophilic Substitution : Bromine at the 5-position can be replaced with amines or thiols under Pd catalysis .
- Knoevenagel Condensation : Generate α,β-unsaturated nitriles for bioactive molecule synthesis .
Case Study : Ethyl 2-cyanoacetate derivatives have been used to synthesize 4-aryl-5-cyano-1,6-dihydro-2-thiouracils , suggesting analogous applications for the methyl ester variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
